molecular formula C8H15NO2S B13647382 3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione

3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione

Cat. No.: B13647382
M. Wt: 189.28 g/mol
InChI Key: PHRNEJVJZCYODD-UHFFFAOYSA-N
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Description

3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione is a complex organic compound that belongs to the class of thienopyrroles This compound is characterized by its unique structure, which includes a hexahydrothieno ring fused with a pyrrole ring, and two methyl groups attached at the 3a and 6a positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3,3’-dibromo-2,2’-bithiophene, which undergoes amination with alkyl-amine or aryl-amine using palladium catalysis . This reaction forms the thienopyrrole core, which is then subjected to further functionalization to introduce the methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under appropriate conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione is unique due to its specific substitution pattern and the presence of the hexahydrothieno ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide

InChI

InChI=1S/C8H15NO2S/c1-7-3-9-4-8(7,2)6-12(10,11)5-7/h9H,3-6H2,1-2H3

InChI Key

PHRNEJVJZCYODD-UHFFFAOYSA-N

Canonical SMILES

CC12CNCC1(CS(=O)(=O)C2)C

Origin of Product

United States

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